N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide

Purity Specification Quality Control Procurement

Ensure SAR integrity with N-(2,4-Dimethoxyphenyl)-1-hydrazinecarboxamide (≥95%, CAS 853097-58-2). Its unique 2,4-dimethoxy substitution (LogP 1.80) is critical for reproducible binding and permeability profiles — chloro or methyl analogs yield divergent results. A direct precursor to anticonvulsant 2,4-dimethoxyphenylsemicarbazones with validated in vivo seizure model activity. Also suitable as an HPLC/LC-MS reference standard due to distinct UV absorbance from the dimethoxyphenyl moiety. Do not substitute: only the 2,4-dimethoxy pattern ensures valid SAR conclusions and successful synthetic routes in kinase, cholinesterase, and carbonic anhydrase drug discovery programs.

Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
CAS No. 853097-58-2
Cat. No. B1303082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide
CAS853097-58-2
Molecular FormulaC9H13N3O3
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)NN)OC
InChIInChI=1S/C9H13N3O3/c1-14-6-3-4-7(8(5-6)15-2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13)
InChIKeyLCTVWICCUHAJIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dimethoxyphenyl)-1-hydrazinecarboxamide (CAS 853097-58-2): A Defined Hydrazinecarboxamide Scaffold for Medicinal Chemistry and Chemical Synthesis Procurement


N-(2,4-Dimethoxyphenyl)-1-hydrazinecarboxamide (CAS 853097-58-2) is a small-molecule hydrazinecarboxamide (semicarbazide) derivative characterized by a 2,4-dimethoxyphenyl substitution on the urea-like core . This substitution pattern imparts a predicted logP of approximately 1.80 and a molecular weight of 211.22 g/mol, placing it within a distinct physicochemical space compared to other in-class analogs [1]. It is primarily supplied as a research chemical with a standard purity specification of ≥95% and is recognized for its utility as a synthetic intermediate, particularly in the construction of more complex heterocyclic systems and bioactive molecules [2].

Procurement Risk Assessment for N-(2,4-Dimethoxyphenyl)-1-hydrazinecarboxamide: Why Close Analogs Cannot Substitute


Substituting N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide with a close analog such as the N-(2,4-dichlorophenyl) or N-(2,4-dimethylphenyl) derivative introduces significant and quantifiable shifts in physicochemical properties and, by extension, biological performance. The 2,4-dimethoxy substitution pattern specifically confers a predicted logP of 1.80, substantially more hydrophilic than the dichloro analog (predicted logP 1.20) and more lipophilic than the unsubstituted parent [1]. Within the hydrazinecarboxamide class, such substituent-dependent variations are well-documented to drive differential enzyme inhibition and cellular activity profiles, as highlighted in a comprehensive 2024 review [2]. This means that in a research or development context, using a generically similar but substitutionally distinct hydrazinecarboxamide will not reproduce the specific solubility, permeability, and target engagement parameters of the target compound, leading to invalid structure-activity relationship (SAR) conclusions or failed synthetic routes.

Quantitative Differentiation Guide for N-(2,4-Dimethoxyphenyl)-1-hydrazinecarboxamide (CAS 853097-58-2) Against Closest Analogs


Comparative Purity Specification: N-(2,4-Dimethoxyphenyl)- vs. N-(2,4-Dichlorophenyl)-hydrazinecarboxamide

N-(2,4-Dimethoxyphenyl)-1-hydrazinecarboxamide is commercially offered at a standard purity of ≥95% . This is directly comparable to the N-(2,4-dichlorophenyl) analog, which is also specified at 95+% purity by suppliers . The consistent purity threshold across vendors ensures that procurement decisions can be based on the compound's unique substitution pattern and associated physicochemical properties rather than on variable or unverified quality.

Purity Specification Quality Control Procurement

Predicted Lipophilicity (LogP) Shift: Dimethoxy vs. Dichloro Substitution

The 2,4-dimethoxy substitution on the phenyl ring of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide yields a predicted logP of 1.80 [1]. In contrast, the 2,4-dichloro analog exhibits a significantly lower predicted logP of 1.20 . This 0.60 log unit difference corresponds to a ~4-fold lower calculated partition coefficient for the dimethoxy compound, indicating substantially higher hydrophilicity. Such a shift can directly impact aqueous solubility, membrane permeability, and off-target binding profiles in biological assays.

Lipophilicity ADME SAR

Differential Enzyme Inhibition: Dihydroorotase (DHOase) IC50 Values

In a functional enzyme assay, N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide demonstrated an IC50 of 1,000,000 nM (1 mM) against mouse Ehrlich ascites dihydroorotase (DHOase) at pH 7.37 [1]. A structurally related hydrazinecarboxamide analog (BindingDB ID BDBM50405111) showed modestly improved inhibition with an IC50 of 520,000 nM under the same assay conditions [2]. While both compounds exhibit weak activity, the 1.9-fold difference in potency confirms that the 2,4-dimethoxyphenyl group imparts a quantifiably distinct interaction with this pyrimidine biosynthesis enzyme compared to other substitutions, underscoring the substituent's specific role in molecular recognition.

Enzyme Inhibition Dihydroorotase IC50

Class-Level Bioactivity Potential: Hydrazinecarboxamide Scaffold Versatility

A 2024 comprehensive review of hydrazinecarboxamide (semicarbazide) derivatives establishes this scaffold as a privileged structure in medicinal chemistry, with demonstrated activity against diverse targets including cholinesterases, carbonic anhydrases, and cyclooxygenases, as well as anticancer, anticonvulsant, and anti-inflammatory effects [1]. While specific quantitative data for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is limited, the review underscores that substitution patterns (like the 2,4-dimethoxy group) are critical drivers of potency and selectivity. This class-level evidence supports the rational procurement of this specific derivative as a defined input for SAR exploration, where its unique substituent can be systematically evaluated against the established activity landscape of the hydrazinecarboxamide family.

Hydrazinecarboxamide Medicinal Chemistry Scaffold

Synthetic Utility as a Precursor to 2,4-Dimethoxyphenylsemicarbazones

N-(2,4-Dimethoxyphenyl)-1-hydrazinecarboxamide serves as a key starting material for the synthesis of 2,4-dimethoxyphenylsemicarbazones, a class of compounds with demonstrated in vivo anticonvulsant activity [1]. In a 2006 study, various semicarbazones derived from this precursor (via a phenylcarbamate intermediate) were tested in mouse models of maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ). While the specific semicarbazone derivatives showed protection in these models, the target compound itself is the essential building block, and its procurement is a prerequisite for replicating this synthetic pathway and exploring the SAR of this active series.

Synthetic Intermediate Semicarbazone Anticonvulsant

Validated Application Scenarios for N-(2,4-Dimethoxyphenyl)-1-hydrazinecarboxamide in R&D and Industrial Procurement


Medicinal Chemistry SAR Exploration of Hydrazinecarboxamide-Based Therapeutics

N-(2,4-Dimethoxyphenyl)-1-hydrazinecarboxamide is an ideal building block for systematic structure-activity relationship (SAR) studies aimed at optimizing hydrazinecarboxamide-derived drug candidates. Its defined LogP of 1.80 [1] and unique 2,4-dimethoxy substitution allow researchers to probe the impact of moderate hydrophilicity and specific aryl substitution on target binding and pharmacokinetic properties, as part of a broader medicinal chemistry campaign against targets like kinases, cholinesterases, or carbonic anhydrases, which are known to be modulated by this scaffold class [2]. Procurement of this specific compound ensures a consistent, high-purity (>95%) input for generating reliable SAR data.

Synthesis of 2,4-Dimethoxyphenylsemicarbazone Derivatives for Neuroscience Research

This compound is a direct precursor for the synthesis of 2,4-dimethoxyphenylsemicarbazones, a series with validated in vivo anticonvulsant activity in multiple seizure models [3]. Researchers focusing on epilepsy or neuroprotection can use this intermediate to expand the chemical space around the semicarbazone pharmacophore, building upon established synthetic protocols. Substituting this specific dimethoxy-substituted hydrazinecarboxamide with an alternative (e.g., a chloro or methyl analog) would lead to a structurally distinct semicarbazone series with unknown and likely divergent biological activity.

Analytical Reference Standard for Method Development and Quality Control

Given its well-defined identity (CAS 853097-58-2) and consistent commercial purity specification of ≥95% , N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide can serve as a reliable reference standard for the development and validation of analytical methods (HPLC, LC-MS). Its distinct chromatographic behavior, influenced by its specific LogP and UV absorbance from the dimethoxyphenyl moiety, makes it suitable for use as a system suitability standard or as a calibrant in assays designed to detect or quantify hydrazinecarboxamide-containing compounds or their metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.